Cas no 89856-44-0 (5-bromo-4,6-dimethyl-pyridin-2-amine)

5-Bromo-4,6-dimethyl-pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with bromine at the 5-position and methyl groups at the 4- and 6-positions, along with an amino group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The electron-donating methyl and amino groups influence the electronic properties of the pyridine ring, improving selectivity in nucleophilic substitution reactions. Its high purity and stability under standard conditions ensure reliable performance in complex synthetic pathways. This compound is particularly useful in the development of bioactive molecules and functional materials.
5-bromo-4,6-dimethyl-pyridin-2-amine structure
89856-44-0 structure
Product Name:5-bromo-4,6-dimethyl-pyridin-2-amine
CAS No:89856-44-0
MF:C7H9BrN2
MW:201.063760519028
MDL:MFCD00151793
CID:712413
PubChem ID:11030855
Update Time:2025-11-01

5-bromo-4,6-dimethyl-pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-bromo-4,6-dimethylpyridine
    • 2-Pyridinamine,5-bromo-4,6-dimethyl-
    • 5-bromo-4,6-dimethylpyridin-2-amine
    • 6-AMINO-3-BROMO-2,4-DIMETHYLPYRIDINE
    • BFRMYMFNSHASRJ-UHFFFAOYSA-N
    • 2-AMINO-5-BROMO-4 6-DIMETHYLPYRIDINE&
    • 2-PYRIDINAMINE, 5-BROMO-4,6-DIMETHYL-
    • 5-Bromo-4,6-dimethyl-2-pyridinamine
    • 6-Amino-2,4-dimethyl-3-bromopyridine
    • 2-amino-4,6-dimethyl-5-bromopyridine
    • ZB1221
    • CA0060
    • TRA0010553
    • NE54647
    • 2-Pyridinamine,5-bromo-4,6-d
    • 2,4-Lutidine, 6-amino-3-bromo- (6CI, 7CI)
    • 5-Bromo-4,6-dimethyl-2-pyridinamine (ACI)
    • (5-Bromo-4,6-dimethylpyridin-2-yl)amine
    • 5-bromo-4,6-dimethyl-pyridin-2-amine
    • 89856-44-0
    • EN300-130541
    • J-517065
    • MFCD00151793
    • 6-Amino-3-bromo-2,4-lutidine
    • DB-082225
    • DTXSID70452572
    • CS-W015565
    • Z1269172842
    • SB77835
    • 2-Amino-5-bromo-4,6-dimethylpyridine, 97%
    • 5-Bromo-4,6-dimethyl-2-pyridinamine; 2-Amino-4,6-dimethyl-5-bromopyridine; 2-Amino-5-bromo-4,6-dimethylpyridine; 5-Bromo-4,6-dimethylpyridin-2-amine
    • SY027364
    • AC-27480
    • 5-Bromo-4,6-dimethyl-pyridin-2-ylamine
    • AS-36172
    • AKOS015950968
    • SCHEMBL1143077
    • MDL: MFCD00151793
    • Inchi: 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
    • InChI Key: BFRMYMFNSHASRJ-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC(N)=NC=1C

Computed Properties

  • Exact Mass: 199.99500
  • Monoisotopic Mass: 199.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Color/Form: solid
  • Melting Point: 144-148 °C (lit.)
  • Boiling Point: 257.7℃ at 760 mmHg
  • PSA: 38.91000
  • LogP: 2.62430
  • Solubility: Not determined

5-bromo-4,6-dimethyl-pyridin-2-amine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H317-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41-43
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R41; R43

5-bromo-4,6-dimethyl-pyridin-2-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-bromo-4,6-dimethyl-pyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  5 h, rt
Reference
Analysis of the structural and mechanistic factors in antioxidants that preserve mitochondrial function and confer cytoprotection
Arce, Pablo M.; Goldschmidt, Ruth; Khdour, Omar M.; Madathil, Manikandadas M.; Jaruvangsanti, Jennifer; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5188-5201

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 min, < 20 °C; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
The potential role of anibamine, a natural product CCR5 antagonist, and its analogues as leads toward development of anti-ovarian cancer agents
Zhang, Yan; Arnatt, Christopher K.; Zhang, Feng; Wang, Jiannan; Haney, Kendra M.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5093-5097

Production Method 3

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ;  45 min, -40 °C
Reference
Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants
Wijtmans, Maikel; Pratt, Derek A.; Brinkhorst, Johan; Serwa, Remigiusz; Valgimigli, Luca; et al, Journal of Organic Chemistry, 2004, 69(26), 9215-9223

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  20 min, < 20 °C; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Syntheses of two potential food mutagens
Tanga, M. J.; Bradford, W. W.; Bupp, J. E.; Kozocas, J. A., Journal of Heterocyclic Chemistry, 2003, 40(4), 569-573

Production Method 5

Reaction Conditions
1.1 Reagents: 2,5-Di-tert-butylhydroquinone Solvents: Dichloromethane ;  30 min, < -5 °C; 2 h, -5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  -5 °C → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14, 10 °C
Reference
Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist
Crawford, Jason B.; Chen, Gang; Carpenter, Bryon; Wilson, Trevor; Ji, Jenny; et al, Organic Process Research & Development, 2012, 16(1), 109-116

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Bromine
Reference
N-Pyridinyl(alkyl)polyhalogenobenzamides acting as TNF-α production inhibitors
Collin, X.; Robert, J. -M.; Robert, S.; Le Baut, G.; Bobin-Dubigeon, C.; et al, Pharmacy and Pharmacology Communications, 1999, 5(3), 233-238

Production Method 7

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ;  30 min, -50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  -50 °C → rt
Reference
First Demonstration of Positive Allosteric-like Modulation at the Human Wild Type Translocator Protein (TSPO)
Narlawar, Rajeshwar; Werry, Eryn L.; Scarf, Alana M.; Hanani, Raphy; Chua, Sook Wern; et al, Journal of Medicinal Chemistry, 2015, 58(21), 8743-8749

Production Method 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Butylpyridinium bromide ,  Hydrogen peroxide Solvents: 1,2-Dimethoxyethane ;  24 h, 80 °C
Reference
A mild method for the regioselective bromination of 2-aminopyridines
Xu, Tong; Zhou, Wen; Wang, Jing; Li, Xue; Guo, Jun-Wen; et al, Tetrahedron Letters, 2014, 55(36), 5058-5061

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 min, < 20 °C; 1 h, rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents
Zhang, Feng; Arnatt, Christopher K.; Haney, Kendra M.; Fang, Harrison C.; Bajacan, John E.; et al, European Journal of Medicinal Chemistry, 2012, 55, 395-408

Production Method 10

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ;  40 min, -40 °C
Reference
6-Amino-3-pyridinols: Towards diffusion-controlled chain-breaking antioxidants
Wijtmans, Maikel; Pratt, Derek A.; Valgimigli, Luca; DiLabio, Gino A.; Pedulli, Gian Franco; et al, Angewandte Chemie, 2003, 42(36), 4370-4373

Production Method 11

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid
Reference
Anibamine and Its Analogues: Potent Antiplasmodial Agents from Aniba citrifolia
Du, Yongle; Valenciano, Ana Lisa; Dai, Yumin ; Zheng, Yi; Zhang, Feng; et al, Journal of Natural Products, 2020, 83(3), 569-577

5-bromo-4,6-dimethyl-pyridin-2-amine Raw materials

5-bromo-4,6-dimethyl-pyridin-2-amine Preparation Products

5-bromo-4,6-dimethyl-pyridin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:89856-44-0)5-bromo-4,6-dimethyl-pyridin-2-amine
Order Number:A10752
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:57
Price ($):332.0
Email:sales@amadischem.com

Additional information on 5-bromo-4,6-dimethyl-pyridin-2-amine

Recent Advances in the Study of 5-Bromo-4,6-dimethyl-pyridin-2-amine (CAS: 89856-44-0) in Chemical Biology and Pharmaceutical Research

The compound 5-bromo-4,6-dimethyl-pyridin-2-amine (CAS: 89856-44-0) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic amine derivative has attracted significant attention due to its versatile pharmacological properties and potential applications in drug discovery. Recent studies have explored its role as a building block for the synthesis of novel bioactive molecules targeting various disease pathways.

Structural analysis reveals that the bromo and dimethyl substitutions at the 5, 4, and 6 positions of the pyridine ring contribute to the compound's unique electronic and steric properties. These characteristics make it particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry. The presence of the amine group at position 2 provides an excellent handle for further chemical modifications, enabling the creation of diverse molecular libraries.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility as a key intermediate in the synthesis of kinase inhibitors. The team successfully incorporated 5-bromo-4,6-dimethyl-pyridin-2-amine into novel ATP-competitive inhibitors showing nanomolar activity against several cancer-related kinases. Molecular docking studies revealed that the bromine atom participates in critical halogen bonding interactions with kinase hinge regions, while the dimethyl groups contribute to favorable hydrophobic interactions.

Another significant application was reported in a Nature Chemical Biology paper, where the compound served as a core structure for developing covalent inhibitors of protein-protein interactions. The researchers utilized the bromine substituent for selective modification, creating a series of compounds that showed remarkable selectivity for their biological targets. This work highlights the compound's potential in addressing challenging therapeutic targets that have traditionally been considered "undruggable."

Recent advances in synthetic methodology have also improved access to 5-bromo-4,6-dimethyl-pyridin-2-amine and its derivatives. A 2024 publication in Organic Letters described a novel one-pot synthesis route that significantly increases yield while reducing purification steps. This methodological improvement is expected to facilitate broader exploration of the compound's pharmaceutical potential and accelerate structure-activity optimization studies.

From a safety and pharmacokinetic perspective, preliminary ADMET studies of 5-bromo-4,6-dimethyl-pyridin-2-amine derivatives have shown promising results. Several analogs demonstrate good metabolic stability and acceptable toxicity profiles in preclinical models. However, researchers note that the bromine atom may present metabolic challenges that require careful optimization in lead compound development.

Looking forward, the unique properties of 5-bromo-4,6-dimethyl-pyridin-2-amine position it as a valuable tool for chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with emerging biological activities, suggests that this compound will continue to play an important role in the development of novel therapeutic agents across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:89856-44-0)5-bromo-4,6-dimethyl-pyridin-2-amine
A10752
Purity:99%
Quantity:25g
Price ($):332.0
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